Physicochemical Differentiation: Predicted LogP of 4-(3,4-Dimethylphenyl)phenethyl alcohol vs. Unsubstituted Phenethyl Alcohol
The predicted octanol-water partition coefficient (LogP) for 4-(3,4-Dimethylphenyl)phenethyl alcohol is 4.2, compared to 1.36 for unsubstituted phenethyl alcohol (PEA) [1]. This difference arises from the addition of the 3,4-dimethylphenyl group to the biphenyl scaffold, which substantially increases hydrophobic surface area.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.2 (Predicted) |
| Comparator Or Baseline | Unsubstituted Phenethyl Alcohol (PEA): 1.36 (Experimental) |
| Quantified Difference | Approximately 2.8 log units (approx. 630-fold increase in partition coefficient) |
| Conditions | In silico prediction using ALOGPS 2.1 based on molecular structure; experimental LogP for PEA from literature. |
Why This Matters
This substantial increase in lipophilicity predicts significantly altered membrane permeability, tissue distribution, and potential for non-specific protein binding, making 4-(3,4-Dimethylphenyl)phenethyl alcohol a distinct chemical entity unsuitable for direct substitution of PEA in formulations or biological assays.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. LogP Prediction for 4-(3,4-Dimethylphenyl)phenethyl alcohol. View Source
